molecular formula C21H20N4O3 B11539337 (3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

(3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

Cat. No.: B11539337
M. Wt: 376.4 g/mol
InChI Key: LDVBYSIEZUIULB-BUVRLJJBSA-N
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Description

(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and an amide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(naphthalen-2-yloxy)acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 3-aminopyridine to form the amide linkage. The final step involves the formation of the imino group through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The naphthalene and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures.

    Pyridine derivatives: Compounds containing pyridine rings.

    Amide derivatives: Compounds with amide linkages.

Uniqueness

(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is unique due to its combination of naphthalene and pyridine rings, along with the imino and amide functionalities

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(3E)-3-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C21H20N4O3/c1-15(11-20(26)23-18-7-4-10-22-13-18)24-25-21(27)14-28-19-9-8-16-5-2-3-6-17(16)12-19/h2-10,12-13H,11,14H2,1H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

LDVBYSIEZUIULB-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/CC(=O)NC3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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